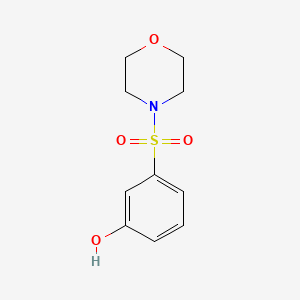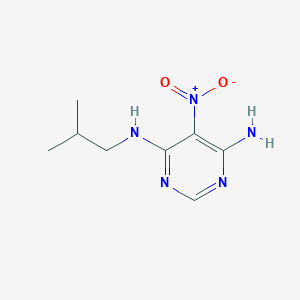
3-(Morpholin-4-ylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-ylsulfonyl)phenol, also known as MSP, is an organic compound that belongs to the class of phenols. It has a CAS Number of 275808-53-2 and a molecular weight of 243.28 .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 .Scientific Research Applications
Protein Measurement and Assay Development
3-(Morpholin-4-ylsulfonyl)phenol has been utilized in the development of protein measurement techniques. Since the use of the Folin phenol reagent was proposed by Wu in 1922 for protein measurement, there have been several modifications to enhance the procedure. The Folin phenol reagent demonstrates great sensitivity and simplicity, making it suitable for measuring proteins in various contexts, including serum and insulin, despite its limitations and the need for understanding its peculiarities for full exploitation (Lowry, Rosebrough, Farr, & Randall, 1951). Additionally, the Folin–Ciocalteu (F–C) reagent, which relies on electron transfer from phenolic compounds in an alkaline medium, has been adapted for microplate assays to measure total phenolics in plant tissues, indicating its versatility in biochemical assays (Ainsworth & Gillespie, 2007).
Analytical Chemistry and Substance Characterization
The use of this compound extends to analytical chemistry for the characterization of phenolic compounds and their antioxidant capacity. Modifications to traditional assays, such as utilizing the Folin-Ciocalteu reagent rather than the Folin-Denis reagent, have improved the reproducibility and accuracy in measuring total phenolics, suggesting its importance in the analytical characterization of substances (Singleton & Rossi, 1965).
Pharmacological Research and Drug Synthesis
In pharmacological research, derivatives of this compound, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized for potential biological activities. Such compounds have shown significant antibacterial, antioxidant, and anti-tuberculosis activities, demonstrating the utility of this compound derivatives in the development of new therapeutic agents (Mamatha S.V et al., 2019).
Catalysis and Green Chemistry
This compound-related compounds have also found applications in catalysis and green chemistry. For instance, morpholinium bisulfate has been identified as an efficient and reusable catalyst for the acylation of phenols, thiols, alcohols, and amines, highlighting the role of morpholinium compounds in promoting environmentally benign chemical reactions (Balaskar et al., 2011).
Future Directions
While specific future directions for 3-(Morpholin-4-ylsulfonyl)phenol were not found, there is a growing interest in the use of phenolic compounds in various fields. For instance, phenolic compounds are being studied for their antimicrobial properties , and there’s ongoing research into the synthesis and properties of morpholine derivatives .
properties
IUPAC Name |
3-morpholin-4-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZRJBWFODFBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)
![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)
![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
